N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a piperidine scaffold substituted with a thiophen-3-ylmethyl group and a 2-(trifluoromethyl)benzamide moiety. The compound’s design integrates hydrophobic (trifluoromethyl) and aromatic (thiophene, benzamide) elements, which are common in pharmaceuticals targeting enzymes or receptors with lipophilic binding pockets.
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)17-4-2-1-3-16(17)18(25)23-11-14-5-8-24(9-6-14)12-15-7-10-26-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERZSCPTJMEFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring, a thiophene moiety, and a trifluoromethylbenzamide structure. The synthesis typically involves multi-step organic reactions:
- Formation of the Piperidine Intermediate : Starting from simple amines and aldehydes.
- Nucleophilic Substitution : Introducing the thiophene group to the piperidine.
- Amide Coupling : Finalizing the structure by forming the amide bond with the trifluoromethylbenzoyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene or piperidine moieties can enhance cytotoxicity .
The biological effects of this compound are thought to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to cell death or growth inhibition .
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of this compound were tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL for certain derivatives against Gram-positive bacteria, highlighting its potential as an antibacterial agent .
Study 2: Anticancer Activity
Another investigation focused on its anticancer properties, where this compound was shown to significantly reduce cell viability in A-431 cells with an IC50 value of approximately 150 µM. This suggests that the compound may serve as a lead for further development into anticancer therapies .
Data Summary
Scientific Research Applications
Chemical Applications
Synthetic Building Block
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new reaction mechanisms and develop novel synthetic methodologies. The trifluoromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations, including:
- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, expanding the range of derivatives that can be synthesized.
- Cross-Coupling Reactions : The piperidine moiety can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of more complex molecules.
Biological Applications
Pharmacological Potential
Research indicates that N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide may interact with various biological targets, suggesting its potential as a pharmacological agent. Some key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer properties. Its structural features are conducive to interactions with cancer-related biological pathways.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its interaction with neurotransmitter systems could lead to novel treatments for conditions such as depression and anxiety.
Medicinal Chemistry
Drug Development
The unique characteristics of this compound make it a valuable candidate in drug development:
-
Targeted Therapeutics : By modifying its structure, researchers can develop targeted therapies aimed at specific diseases, enhancing efficacy while minimizing side effects.
Modification Type Expected Outcome Structural Alteration Improved binding affinity to target proteins. Functional Group Variation Enhanced solubility and bioavailability.
Material Science
Development of New Materials
In material science, this compound can be utilized to create materials with specific properties such as conductivity or fluorescence due to its unique combination of functional groups. Applications may include:
-
Conductive Polymers : Incorporating this compound into polymer matrices could result in materials with enhanced electrical conductivity.
Application Area Potential Impact Electronics Development of flexible electronic devices. Sensors Creation of sensitive detection systems for environmental monitoring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s core structure aligns with several analogs in the evidence, differing primarily in substituents on the piperidine ring or benzamide group. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- The target compound’s thiophen-3-ylmethyl group distinguishes it from analogs with bulkier aromatic or guanidine-based substituents (e.g., 17h, goxalapladib) .
- The 2-(trifluoromethyl)benzamide moiety is shared with 17h but differs in positional isomerism (2- vs. 3-substituted), which may influence target binding .
Key Differences :
- Thiophene incorporation (target compound) may necessitate protective group strategies to avoid side reactions, unlike simpler aryl/alkyl substituents .
Q & A
Q. How to design dose-response studies for in vivo efficacy evaluation?
- Answer :
- Dose range : Start with 0.1–100 mg/kg based on in vitro IC₅₀ values .
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .
Data Analysis & Interpretation
Q. How to interpret conflicting NMR data for piperidine ring conformers?
- Answer :
- Variable temperature NMR : Analyze peak splitting at low temperatures to detect ring puckering .
- DFT calculations : Simulate NMR chemical shifts for different conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
